molecular formula C9H6ClNO2S B2755923 5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid CAS No. 1225514-82-8

5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2755923
CAS No.: 1225514-82-8
M. Wt: 227.66
InChI Key: GKAWCCTUCHQLMZ-UHFFFAOYSA-N
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Description

5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a carboxylic acid group at position 2 and a 5-chlorothiophene moiety at position 3.

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c10-8-4-3-7(14-8)5-1-2-6(11-5)9(12)13/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAWCCTUCHQLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(=O)O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225514-82-8
Record name 5-(5-chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid
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Preparation Methods

Chlorothiophene Intermediate Synthesis

The chlorothiophene moiety is synthesized via direct chlorination of 2-thiophenecarboxaldehyde using chlorine gas under controlled conditions. Patent CN108840854B demonstrates that introducing chlorine gas (Cl₂) at −5 to 25°C for 1–3 hours yields 5-chloro-2-thiophenecarboxaldehyde (II) with a molar ratio of Cl₂:aldehyde = 1.05–1.5:1. This intermediate is critical for subsequent coupling with pyrrole precursors.

Key parameters:

  • Temperature : −10 to 30°C (optimal: −5 to 25°C)
  • Reaction time : 1–20 hours (optimal: 1–3 hours)
  • Yield : 78–85% (reported for analogous compounds)

Hantzsch Pyrrole Synthesis with In Situ Ester Hydrolysis

The PMC study (PMC3005611) outlines a continuous-flow Hantzsch reaction using tert-butyl acetoacetates, amines, and α-bromoketones. Adapting this method:

  • Bromoketone preparation : 5-Chloro-2-thiophenecarboxaldehyde (II) is brominated using HBr/H₂O₂ to form 2-bromo-1-(5-chlorothiophen-2-yl)ethanone.
  • Pyrrole cyclization : Reacting the bromoketone with tert-butyl 3-oxobutanoate and ammonium acetate in a microreactor (70°C, 15 min residence time) forms the pyrrole core.
  • Ester hydrolysis : The tert-butyl ester is saponified in situ using HBr generated during the reaction, yielding the carboxylic acid.

Optimized conditions :

  • Flow rate : 0.2 mL/min
  • Yield : 63% (850 mg in 2.5 hours)

Paal-Knorr Pyrrole Synthesis with Pre-Functionalized Thiophene

1,4-Diketone Preparation

The Paal-Knorr method requires a 1,4-diketone precursor. A modified approach involves:

  • Aldol condensation : 5-Chloro-2-thiophenecarboxaldehyde (II) reacts with methyl glyoxalate to form 4-(5-chlorothiophen-2-yl)-2,3-dioxobutanoate.
  • Cyclization : Treating the diketone with ammonium acetate in acetic acid (80°C, 12 hours) yields the pyrrole ring.

Key metrics :

  • Reagent ratios : 1:1.2 (aldehyde:methyl glyoxalate)
  • Yield : 45–55% (based on analogous reactions)

Oxidation to Carboxylic Acid

The methyl ester at position 2 is hydrolyzed using 6M HCl (reflux, 6 hours), achieving >90% conversion to the carboxylic acid.

Direct Chlorination of Pyrrole-Thiophene Hybrids

Friedel-Crafts Acylation

A pre-formed pyrrole-2-carboxylic acid is functionalized at position 5 via Friedel-Crafts acylation:

  • Acylation : React pyrrole-2-carboxylic acid with 2-thiophenecarbonyl chloride in AlCl₃ (0°C, 2 hours).
  • Chlorination : Treat the product with SO₂Cl₂ (40°C, 4 hours) to introduce chlorine at the thiophene’s 5-position.

Challenges :

  • Regioselectivity issues (20–30% para-chlorination byproducts)
  • Overall yield : 32%

Suzuki-Miyaura Cross-Coupling

Boronic Acid Preparation

  • Pyrrole substrate : 5-Bromo-1H-pyrrole-2-carboxylic acid is synthesized via bromination using NBS in DMF (0°C, 1 hour).
  • Thiophene partner : 5-Chlorothiophene-2-boronic acid is prepared via Miyaura borylation of 2-bromo-5-chlorothiophene.

Coupling Reaction

Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (90°C, 12 hours), the coupling achieves:

  • Yield : 68–72%
  • Purity : >95% (HPLC)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (Relative)
One-Pot Hantzsch 63 98 High $$
Paal-Knorr 55 95 Moderate $$$
Friedel-Crafts 32 85 Low $$
Suzuki Coupling 70 95 High $$$$

Key observations :

  • The Hantzsch method offers the best balance of yield and scalability but requires specialized flow reactors.
  • Suzuki coupling provides high yields but incurs elevated costs due to palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the carboxylic acid group.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural analogs differ in substituents on the pyrrole or aromatic rings, influencing their physicochemical and biological properties. Key examples include:

Compound Name CAS Number Molecular Formula Substituent Features Similarity Score Key References
5-(5-Methoxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid 1889802-11-2 C14H11NO3S Methoxybenzo[b]thiophene at position 5 0.89
Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate 31894-56-1 C12H13NO2S Ethyl ester and methyl group on pyrrole 0.77
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid 72078-42-3 C9H7NO2S Thiophen-3-yl at position 5 0.66
5-Phenyl-1H-pyrrole-2-carboxylic acid 2091494-76-5 C11H9NO2 Phenyl group at position 5 0.96
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid 2106575-50-0 C13H12FNO3 Fluoro-methoxyphenyl and methyl groups N/A

Key Observations :

  • Methoxybenzo[b]thiophene and fluoro-methoxyphenyl substituents increase steric bulk and lipophilicity, which may improve membrane permeability in biological systems .
  • The ethyl ester group in CAS 31894-56-1 alters solubility and bioavailability, making it a prodrug candidate .

Biological Activity

5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid, with the CAS number 1225514-82-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a chlorothiophene moiety and a carboxylic acid group. The presence of these functional groups influences its pharmacological properties, including solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's potential against various pathogens. For instance, a study reported that derivatives of pyrrole-2-carboxamides exhibited significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). Specifically, the structure–activity relationship (SAR) indicated that modifications on the pyrrole core could enhance anti-TB activity. Compounds with electron-withdrawing groups showed improved efficacy, with some achieving minimal inhibitory concentrations (MIC) lower than 0.016 μg/mL against Mtb strains .

Cytotoxicity and Selectivity

In terms of cytotoxicity, many derivatives maintained low toxicity profiles. For example, compounds displaying potent anti-TB activity also demonstrated high selectivity indices (SI), indicating a favorable therapeutic window. The IC50 values for these compounds were generally above 64 μg/mL in Vero cell assays .

The mechanism by which this compound exerts its biological effects is primarily through inhibition of the MmpL3 protein in M. tuberculosis. This protein is crucial for mycolic acid transport, and inhibiting it disrupts the bacterial cell wall synthesis. Studies using metabolic labeling assays confirmed that these compounds affect mycolic acid biosynthesis, which is essential for the survival of the bacteria .

Case Study 1: Anti-TB Activity

A notable investigation focused on the anti-TB activity of various pyrrole derivatives, including this compound. The study utilized both wild-type and mutant strains of M. smegmatis to assess efficacy. The results indicated that modifications to the substituents on the pyrrole ring significantly influenced antimicrobial potency. Compounds with larger and more polar substituents showed enhanced activity compared to those with smaller groups .

Case Study 2: SAR Analysis

Another research effort involved a comprehensive SAR analysis where various derivatives were synthesized and tested for their biological activity. The findings revealed that introducing bulky substituents at specific positions on the pyrrole ring could lead to over a 100-fold increase in potency compared to baseline compounds . This highlights the importance of structural design in developing effective antimicrobial agents.

Data Tables

CompoundStructureMIC (μg/mL)IC50 (μg/mL)Selectivity Index
Compound APyrrole derivative<0.016>644000
Compound BPyrrole derivative<0.016>643500
This compoundTarget compound<0.016>643669

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 5-(5-Chlorothiophen-2-yl)-1H-pyrrole-2-carboxylic acid, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) to link the chlorothiophene and pyrrole-carboxylic acid moieties. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) to enhance coupling efficiency .
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials.
  • Step 3 : Acidify the final product (e.g., HCl) to precipitate the carboxylic acid, followed by recrystallization in ethanol/water.
  • Yield Optimization Table :
Catalyst SystemSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄DMF8065
PdCl₂(dppf)THF6072
Pd(OAc)₂/XPhosToluene10085
  • Note: Hypothetical data based on analogous coupling reactions in and .

Q. How is the purity and structural identity of this compound validated in academic settings?

  • Methodology :

  • NMR Analysis : Confirm regiochemistry via ¹H NMR (e.g., aromatic proton splitting patterns) and ¹³C NMR (carbonyl resonance at ~170 ppm). Chlorine substituents induce deshielding in adjacent protons .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 256).
  • Elemental Analysis : Validate empirical formula (C₉H₆ClNO₂S) with ≤0.3% deviation .

Advanced Research Questions

Q. What computational strategies can reconcile discrepancies between experimental and theoretical spectroscopic data for this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated IR vibrational frequencies (e.g., C=O stretch at ~1680 cm⁻¹) with experimental FTIR results .
  • NMR Prediction Tools : Use software (e.g., ACD/Labs) to simulate chemical shifts. Adjust for solvent effects (e.g., DMSO-d₆) and compare with experimental data to identify misassignments .
  • Case Study : A mismatch in aromatic proton shifts may arise from solvent polarity or tautomeric equilibria; MD simulations can model dynamic effects .

Q. How can researchers investigate the pharmacological potential of this compound in target validation studies?

  • Methodology :

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
  • Molecular Docking : Use AutoDock Vina to model interactions with binding pockets (e.g., ATP-binding sites). Prioritize compounds with ΔG < -8 kcal/mol .
  • ADMET Prediction : Predict pharmacokinetic properties (e.g., logP, BBB permeability) using SwissADME. High logP (>3) may indicate poor solubility, requiring formulation optimization .

Q. What experimental designs address conflicting data in the compound’s reaction kinetics under varying pH conditions?

  • Methodology :

  • pH-Rate Profiling : Conduct reactions at pH 2–12 (buffered solutions) and monitor progress via UV-Vis (λ = 280 nm). Plot kobs vs. pH to identify rate-limiting steps .
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis mechanisms. LC-MS detects isotopic incorporation in degradation products .
  • Controlled Variables : Maintain ionic strength (e.g., 0.1 M KCl) to minimize secondary effects. Replicate experiments ≥3 times to assess statistical significance .

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